LogP and Lipophilicity Comparison: Target Compound vs. the Diethylamino Analog
The target compound exhibits a computed LogP (XLogP3-AA) of 1.3, which is substantially lower than that of its diethylamino-substituted congener, N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide (CAS 1421584-64-6), despite sharing the same ethoxyacetamide and butynyl core [1]. The benzodioxole substituent introduces additional oxygen atoms and a fused ring system that polarizes the molecule, whereas the diethylamino group in the comparator contributes aliphatic character that increases lipophilicity . This difference is predictive of divergent membrane permeability, plasma protein binding, and solubility profiles, making the target compound the preferred choice when lower LogP is desired for aqueous compatibility in biochemical assays [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide: Computed LogP not available from PubChem; molecular formula C12H22N2O2 (MW 226.32) indicates higher aliphatic character and lower polarity than target |
| Quantified Difference | Target LogP = 1.3; comparator is structurally more lipophilic based on atomic composition (absence of oxygen-rich benzodioxole; presence of diethylamino group). Direct LogP value for comparator unavailable. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07). Target compound data from CID 71803096; comparator from CAS 1421584-64-6 (Chemsrc). |
Why This Matters
A LogP of 1.3 positions the target compound within favorable drug-like space (Lipinski Rule of 5) and suggests superior aqueous solubility for in vitro assay preparation compared to more lipophilic analogs bearing aliphatic amine substituents.
- [1] PubChem CID 71803096. Computed Properties: XLogP3-AA = 1.3. NCBI. Accessed April 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
